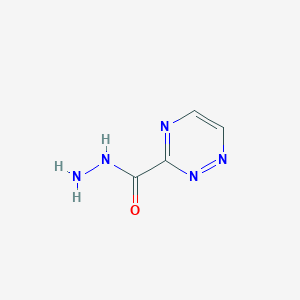

1,2,4-Triazine-3-carbohydrazide

Description

Structure

3D Structure

Properties

CAS No. |

89033-53-4 |

|---|---|

Molecular Formula |

C4H5N5O |

Molecular Weight |

139.12 g/mol |

IUPAC Name |

1,2,4-triazine-3-carbohydrazide |

InChI |

InChI=1S/C4H5N5O/c5-8-4(10)3-6-1-2-7-9-3/h1-2H,5H2,(H,8,10) |

InChI Key |

YHMZMHSTHRUTCD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=NC(=N1)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,4 Triazine 3 Carbohydrazide and Its Derivatives

Classical and Conventional Synthetic Routes to 1,2,4-Triazine-3-carbohydrazide

Traditional methods for synthesizing the 1,2,4-triazine (B1199460) core often involve multi-step procedures that can be time-consuming and may require harsh reaction conditions. chemistryviews.org

The formation of the 1,2,4-triazine ring is typically achieved through cyclization reactions. A common method involves the condensation of 1,2-dicarbonyl compounds with amidrazones. youtube.commdpi.com This approach allows for the creation of the core triazine structure, which can then be further modified.

Another classical approach is the Bamberger triazine synthesis. youtube.com While effective, these traditional methods can sometimes lead to the formation of multiple regioisomers and may require the use of toxic metals or excess acids and bases. chemistryviews.org Tandem cyclization reactions have emerged as a more efficient and direct method, aligning with the principles of green chemistry by improving step and atom economy. sioc-journal.cn

Table 1: Comparison of Classical Cyclization Precursors

| Precursor 1 | Precursor 2 | Resulting Triazine Type | Reference |

| 1,2-Dicarbonyl compounds | Amidrazones | Substituted 1,2,4-triazines | youtube.com |

| β-keto-N-acylsulfonamides | Hydrazine (B178648) salts | 3,6-disubstituted-1,2,4-triazines | organic-chemistry.org |

| Aromatic/heteroaromatic methyl ketones | Thiosemicarbazide (B42300) | 5,6-substituted-3-hydrazinyl-1,2,4-triazines | chemistryviews.org |

Once the triazine ring is formed with an appropriate functional group, such as an ester, at the 3-position, hydrazinolysis is a key step to introduce the carbohydrazide (B1668358) moiety. This reaction involves treating the triazine ester with hydrazine hydrate (B1144303), which displaces the ester group to form the desired 1,2,4-Triazine-3-carbohydrazide. nih.gov For instance, the hydrazinolysis of ester derivatives can lead to the formation of acetohydrazide compounds. nih.gov

Amidation is another crucial technique, particularly for creating derivatives of the carbohydrazide. After the initial formation of the carbohydrazide, it can be further reacted with various agents to produce a range of substituted compounds. nih.gov

Modern and Green Chemistry Approaches in 1,2,4-Triazine-3-carbohydrazide Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These modern approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous materials.

Microwave-assisted organic synthesis (MAOS) has become a well-established technique for accelerating chemical reactions. mdpi.com It offers several advantages over conventional heating methods, including faster reaction times, better selectivity, and reduced formation of byproducts. mdpi.comresearchgate.net The use of microwave irradiation can be particularly effective for the synthesis of 1,2,4-triazine derivatives, often leading to higher yields in a fraction of the time required by traditional methods. researchgate.netnih.govscilit.com Some microwave-assisted syntheses can even be performed in a solvent-free "dry media" environment, further enhancing their green credentials. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Hours | Seconds to Minutes | researchgate.net |

| Yield | Moderate | High | researchgate.net |

| Conditions | Often requires high pressure and solvents | Can be solvent-free, open vessel | mdpi.com |

| Selectivity | Variable | Enhanced | mdpi.com |

Solid-phase synthesis offers a streamlined approach for the production of compound libraries. This technique involves attaching the initial reactant to a solid support, such as a resin, and then carrying out the subsequent reaction steps. nih.gov After the synthesis is complete, the desired product is cleaved from the support. This method simplifies purification and allows for the efficient production of a diverse range of derivatives. nih.gov For example, 1,3,5-trisubstituted 1,3,5-triazine-2,4,6-triones have been successfully synthesized using this technique, which could be adapted for the synthesis of 1,2,4-Triazine-3-carbohydrazide derivatives. nih.gov

The use of catalysts can significantly improve the efficiency and selectivity of triazine synthesis. Both metal-based and metal-free catalytic systems have been developed. For instance, iron-catalyzed cyclization of aldehydes with an ammonium (B1175870) salt as the nitrogen source provides a straightforward and atom-efficient route to 2,4,6-trisubstituted 1,3,5-triazines. rsc.org Rhodium-catalyzed reactions have also been employed for the synthesis of 3,6-disubstituted- and 3,5,6-trisubstituted-1,2,4-triazines under mild conditions. organic-chemistry.org

More recently, a metal-free, one-pot, three-step [4+2] annulation has been developed for the synthesis of highly substituted 1,2,4-triazines. chemistryviews.org This method proceeds under mild conditions with good functional group compatibility, making it an attractive green alternative to traditional methods. chemistryviews.org

Functionalization Strategies for 1,2,4-Triazine-3-carbohydrazide

The chemical versatility of the 1,2,4-triazine-3-carbohydrazide scaffold allows for a range of functionalization strategies. These modifications can be broadly categorized into reactions occurring at the triazine ring itself and those involving the carbohydrazide side chain. Such derivatizations are crucial for tuning the molecule's properties and for synthesizing more complex structures.

Substitution Reactions on the Triazine Ring

The 1,2,4-triazine ring is electron-deficient, which makes it susceptible to nucleophilic substitution reactions, particularly at the C5 and C6 positions. While direct substitution on a 1,2,4-triazine already bearing a 3-carbohydrazide group is not extensively documented, analogous reactions on related systems provide a clear precedent for potential transformations.

A common strategy involves introducing a good leaving group, such as a halogen or a methylthio group, at the C5 position. For instance, the reaction of 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one derivatives with phenacyl halides leads to S-phenacylation, demonstrating the reactivity of thioether groups which can be analogous to leaving groups in substitution reactions. researchgate.net In a similar vein, the synthesis of pyrazolo[4,3-e] Current time information in Bangalore, IN.nih.govresearchgate.nettriazine involves the functionalization of a 5-methylsulfanyl group, which can be oxidized to a more reactive methylsulfonyl group, enabling nucleophilic substitution by O-, N-, S-, and C-nucleophiles. researchgate.net This approach could theoretically be applied to a 5-mercapto- or 5-halo-1,2,4-triazine-3-carbohydrazide precursor to introduce a variety of substituents at the C5 position.

Another example is the treatment of 1,3-oxazolone with phenyl hydrazine to yield a 1,2,4-triazine derivative, which can then be chlorinated at the C6 position. researchgate.net This chlorinated triazine subsequently undergoes condensation reactions with various nucleophiles, indicating a viable pathway for functionalizing the triazine core. researchgate.net These examples collectively suggest that nucleophilic aromatic substitution is a key strategy for modifying the triazine ring, provided a suitable leaving group is present.

Modifications of the Carbohydrazide Group

The carbohydrazide moiety (-CONHNH₂) at the C3 position is a rich hub for chemical modifications, serving as a versatile precursor for a wide array of derivatives. Its reactivity allows for the construction of hydrazones, amides, and various heterocyclic rings.

A primary reaction of the carbohydrazide group is condensation with aldehydes and ketones to form the corresponding N'-ylidenehydrazides (hydrazones). For example, 1,2,3-triazole-4-carbohydrazides readily react with various aldehydes in boiling ethanol (B145695) with an acid catalyst to produce hydrazones in high yields. mdpi.com This reaction is fundamental and can be applied to 1,2,4-triazine-3-carbohydrazide to introduce diverse aryl and alkylidene substituents.

The carbohydrazide can also undergo acylation. The acylation of 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) with spiro compounds results in the formation of complex N-(5,6-diphenyl-1,2,4-triazin-3-yl)-carbohydrazide derivatives. mdpi.com Furthermore, the key intermediate, 1,2,4-triazolo[4,3-c]quinazoline-3-carbohydrazide, can be synthesized from its corresponding ethyl ester by treatment with hydrazine hydrate. mdpi.com This carbohydrazide is a critical building block for further transformations.

One of the most significant applications of the carbohydrazide group is its use in the synthesis of other heterocycles. Reaction with isothiocyanates or carbon disulfide are common methods to build five-membered rings. For example, reacting 1,2,4-triazolo[4,3-c]quinazoline-3-carbohydrazide with potassium thiocyanate (B1210189) or phenylisothiocyanate yields the respective hydrazinecarbothioamide or N-phenylhydrazinecarbothioamide. mdpi.com These intermediates are primed for cyclization.

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 1,2,3-Triazole-4-carbohydrazide | Aryl Aldehydes | N'-Ylidenehydrazide (Hydrazone) | mdpi.com |

| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | Spiro Oxazolones | Substituted Carbohydrazide | mdpi.com |

| 1,2,4-Triazolo[4,3-c]quinazoline-3-carbohydrazide | Potassium Thiocyanate | Hydrazinecarbothioamide | mdpi.com |

| 1,2,4-Triazolo[4,3-c]quinazoline-3-carbohydrazide | Phenylisothiocyanate | N-Phenylhydrazinecarbothioamide | mdpi.com |

Synthesis of Fused and Bridged Systems Incorporating 1,2,4-Triazine-3-carbohydrazide

The 1,2,4-triazine-3-carbohydrazide moiety is an excellent synthon for constructing fused and bridged heterocyclic systems. The inherent reactivity of both the triazine ring and the carbohydrazide side chain allows for intramolecular and intermolecular cyclizations to form new rings, leading to complex molecular architectures.

Pyrazolo-, Oxadiazolo-, and Thiadiazolo-Fused Derivatives

The carbohydrazide group is a key precursor for forming five-membered heterocyclic rings like pyrazoles, oxadiazoles (B1248032), and thiadiazoles fused to the triazine core.

Pyrazolo-fused systems: The synthesis of pyrazolo[4,3-e] Current time information in Bangalore, IN.nih.govresearchgate.nettriazines is typically achieved from 5-acyl-1,2,4-triazines. researchgate.net These precursors react with hydrazines to form hydrazones, which then undergo intramolecular cyclization to yield the fused pyrazole (B372694) ring. researchgate.netmdpi.com While not starting directly from the carbohydrazide, this highlights a strategy where modification of the C3 substituent (e.g., conversion to a nitrile or related group) could facilitate pyrazole ring formation. For example, arylhydrazonomalononitriles react with phenylhydrazine (B124118) to form amidrazones that cyclize into 1,2,4-triazines, which can then be further cyclized into pyrazolo[3,4-e] Current time information in Bangalore, IN.nih.govresearchgate.nettriazines. mdpi.com

Oxadiazolo- and Thiadiazolo-fused systems: The synthesis of fused oxadiazoles and thiadiazoles from a carbohydrazide precursor is more direct. The general strategy involves converting the carbohydrazide into a reactive intermediate that can cyclize. For instance, a heterocyclic carbohydrazide can be reacted with carbon disulfide in the presence of a base to form a dithiocarbazate salt, which upon treatment with hydrazine hydrate, can lead to a 4-amino-1,2,4-triazole-3-thiol. acs.org This intermediate is then cyclized with various reagents to form fused thiadiazole or triazolothiadiazine systems. nih.govacs.org

A more direct route involves the dehydrative cyclization of acylated carbohydrazides. For example, a carbohydrazide can be treated with an acylating agent, and the resulting diacylhydrazine derivative can be cyclized using a dehydrating agent like phosphorus oxychloride or sulfuric acid to form a 1,3,4-oxadiazole (B1194373) ring. mdpi.com Similarly, treatment of a carbohydrazide with carbon disulfide yields a hydrazinecarbodithioate, which upon heating or acid catalysis, can cyclize to form a 1,3,4-thiadiazole-2-thiol. mdpi.com These general methods are applicable to 1,2,4-triazine-3-carbohydrazide for the synthesis of Current time information in Bangalore, IN.nih.govresearchgate.nettriazino[4,3-b] Current time information in Bangalore, IN.researchgate.netmdpi.comoxadiazoles and Current time information in Bangalore, IN.nih.govresearchgate.nettriazino[4,3-b] Current time information in Bangalore, IN.researchgate.netmdpi.comthiadiazoles.

| Target Fused System | Precursor/Method | Key Reagents | Reference |

|---|---|---|---|

| Pyrazolo[4,3-e] Current time information in Bangalore, IN.nih.govresearchgate.nettriazine | Cyclization of 5-acyl-1,2,4-triazine hydrazone | Hydrazine, Acid | researchgate.net |

| 1,3,4-Oxadiazole-fused | Dehydrative cyclization of diacylhydrazine | POCl₃ or H₂SO₄ | mdpi.com |

| 1,3,4-Thiadiazole-fused | Cyclization of hydrazinecarbodithioate | CS₂, Base | mdpi.com |

| Current time information in Bangalore, IN.nih.govresearchgate.netTriazolo[3,4-b] Current time information in Bangalore, IN.researchgate.netmdpi.comthiadiazine | Cyclocondensation of 4-amino-3-mercaptotriazole | α-Halocarbonyl compounds | nih.gov |

Multi-Component Reactions for Complex Architectures

Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecules in a single step by combining three or more reactants. While specific MCRs involving 1,2,4-triazine-3-carbohydrazide are not widely reported, the reactivity of the carbohydrazide functional group makes it a suitable candidate for such transformations.

The general principle of using MCRs to build heterocyclic scaffolds is well-established. nih.gov For instance, a one-pot, three-component condensation of 1,2-diketones, amides, and hydrazine hydrate is used to synthesize substituted 1,2,4-triazines. researchgate.net This demonstrates the feasibility of incorporating a hydrazine-like component into a one-pot synthesis.

More directly, carbohydrazide itself has been used in a three-component reaction with activated acetylenic compounds and ketones under solvent-free conditions to produce oxazole (B20620) derivatives. This showcases the nucleophilic character of the hydrazine moiety participating in a complex reaction cascade.

It is plausible that 1,2,4-triazine-3-carbohydrazide could act as the nucleophilic component in established MCRs like the Ugi or Passerini reactions, which typically involve an amine, a carbonyl compound, an isocyanide, and (for Ugi) a carboxylic acid. By replacing the simple amine with the more complex 1,2,4-triazine-3-carbohydrazide, it would be possible to generate highly functionalized and complex architectures containing the triazine core in a single, atom-economical step. The development of such MCRs represents a promising area for future research in the chemistry of this heterocyclic system. nih.gov

Chemical Reactivity and Mechanistic Investigations of 1,2,4 Triazine 3 Carbohydrazide

Nucleophilic and Electrophilic Reactions of 1,2,4-Triazine-3-carbohydrazide

The hydrazide moiety in 1,2,4-triazine-3-carbohydrazide is a potent nucleophile, readily participating in reactions with various electrophiles.

Acylation, Aroylation, and Thioacylation Studies

The carbohydrazide (B1668358) group can be readily acylated, aroylated, and thioacylated. For instance, reaction with acid chlorides or anhydrides leads to the formation of the corresponding N-acyl or N-aroyl derivatives. Similarly, treatment with isothiocyanates yields thiosemicarbazide (B42300) derivatives. These reactions are fundamental in the synthesis of more complex heterocyclic systems. For example, the reaction of acid hydrazides with alkyl or aryl isothiocyanates produces 1,4-disubstituted thiosemicarbazides, which can be subsequently cyclized to form 1,2,4-triazole-3-thiols. nih.gov

Condensation Reactions with Carbonyl Compounds

1,2,4-Triazine-3-carbohydrazide undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. researchgate.netmdpi.com These reactions are often the first step in the synthesis of fused heterocyclic systems. For example, the condensation of 3-hydrazino-1,2,4-triazine derivatives with acetylacetone, ethyl acetoacetate, and ethyl cyanoacetate (B8463686) can lead to the formation of biheterocyclic compounds containing pyrazole (B372694) and pyrazolone (B3327878) rings. researchgate.net The reaction with monosaccharides also yields the respective hydrazones. researchgate.net The stability of the resulting products, such as hemiaminals and Schiff bases, can be influenced by factors like the solvent and the substituents on the carbonyl compound. mdpi.com

| Reagent | Product Type | Reference |

| Aldehydes/Ketones | Hydrazones | researchgate.netmdpi.com |

| Acetylacetone | Pyrazole derivatives | researchgate.net |

| Ethyl Acetoacetate | Pyrazolone derivatives | researchgate.net |

| Monosaccharides | Hydrazones | researchgate.net |

Ring-Opening and Ring-Closure Transformations

The 1,2,4-triazine (B1199460) ring system can undergo ring-opening and subsequent ring-closure reactions, leading to the formation of different heterocyclic structures. This reactivity is often influenced by the nature of the substituents and the reaction conditions.

Derivatization to Other Heterocyclic Systems (e.g., Oxadiazoles (B1248032), Triazoles)

1,2,4-Triazine-3-carbohydrazide is a key intermediate for the synthesis of various five-membered heterocyclic rings, particularly 1,3,4-oxadiazoles and 1,2,4-triazoles.

1,3,4-Oxadiazoles: Cyclization of the carbohydrazide moiety can be achieved through various methods. For instance, treatment of an acid hydrazide with carbon disulfide in an alkaline medium, followed by acidification, can yield the corresponding 5-substituted-1,3,4-oxadiazole-2-thione. ajol.info Another approach involves the reaction of a Schiff base derived from the hydrazide with acetic anhydride.

1,2,4-Triazoles: The hydrazide can be converted into 1,2,4-triazole (B32235) derivatives through several synthetic routes. One common method involves the reaction of the hydrazide with carbon disulfide and potassium hydroxide, followed by treatment with hydrazine (B178648) hydrate (B1144303) to form a 4-amino-1,2,4-triazole-3-thiol. nih.govajol.info Alternatively, cyclization of thiosemicarbazide precursors, obtained from the reaction of the hydrazide with isothiocyanates, can lead to 1,2,4-triazole-3-thiols. nih.govorientjchem.org The hydrazinolysis of 1,3,4-oxadiazole-2-thiones can also afford 4-amino-1,2,4-triazole-3-thiols. nih.govnih.gov

| Starting Material | Reagents | Product | Reference |

| Acid Hydrazide | 1. CS₂, KOH 2. HCl | 1,3,4-Oxadiazole-2-thione | ajol.info |

| Schiff Base (from hydrazide) | Acetic Anhydride | 1,3,4-Oxadiazole (B1194373) | |

| Acid Hydrazide | 1. CS₂, KOH 2. Hydrazine Hydrate | 4-Amino-1,2,4-triazole-3-thiol | nih.govajol.info |

| Thiosemicarbazide | NaOH | 1,2,4-Triazole-3-thiol | nih.govorientjchem.org |

| 1,3,4-Oxadiazole-2-thione | Hydrazine Hydrate | 4-Amino-1,2,4-triazole-3-thiol | nih.govnih.gov |

Rearrangement Reactions

The 1,2,4-triazine ring can undergo rearrangement reactions to form more stable heterocyclic systems. For instance, 1,2,4-triazin-3-ones can undergo ring contraction to yield imidazolin-2-ones upon treatment with hydroxylamine-O-sulphonic acid. rsc.org A Dimroth-type rearrangement has also been observed during the deoxygenation of certain 1,2,3-triazine-4-carboxylate 1-oxides, leading to the formation of 1,2,4-triazine derivatives as minor products. organic-chemistry.org

Tautomerism and Isomerism in 1,2,4-Triazine-3-carbohydrazide Systems

Tautomerism is a significant feature in triazine chemistry. For 1,2,4-triazine derivatives, several tautomeric forms can exist, and their relative stability is influenced by the substituents and the surrounding medium (gas phase, solution, or solid state). academie-sciences.fruj.ac.za Theoretical studies using density functional theory (DFT) have been employed to investigate the geometric and energetic preferences of different tautomers. academie-sciences.frresearchgate.net For example, in some acylmethyl-1,3,5-triazines, enol and enaminone tautomers can be formed, stabilized by intramolecular hydrogen bonding. academie-sciences.fr In the solid state, X-ray crystallography is a powerful tool to determine the predominant tautomeric form. uj.ac.za It has been shown that for certain triazine derivatives, the keto form is more stable than the enol form in both the gas phase and in solution. uj.ac.za The coexistence of keto and enol tautomers has also been observed in the crystal structures of some related heterocyclic systems. nih.gov

| Compound Class | Observed Tautomers/Isomers | Method of Investigation | Reference |

| Acylmethyl-1,3,5-triazines | Enol and Enaminone forms | NMR, X-ray, DFT | academie-sciences.fr |

| bis(2,4-benzyloxy)-6-(5H)-one-1,3,5-triazine | Keto and Enol forms | Crystallography, IR, Computational | uj.ac.za |

| Triazine Oximes | Amino-keto and Enol forms | DFT | researchgate.net |

| Pyrido[3,2-e] researchgate.netresearchgate.netthiazine derivatives | Keto and Enol forms | Crystallography, NMR, RHF SCF ab initio | nih.gov |

Experimental Tautomeric Preference Studies

Direct experimental studies specifically on the tautomerism of 1,2,4-triazine-3-carbohydrazide are not extensively documented in the readily available literature. However, insights can be drawn from experimental investigations of related 1,2,4-triazine derivatives and compounds containing a hydrazone group. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with X-ray crystallography, are powerful tools for elucidating tautomeric forms in the solid state and in solution.

For instance, studies on various substituted 1,2,4-triazines have shown that their tautomeric equilibrium is highly dependent on the nature and position of substituents, as well as the solvent. Spectroscopic studies of tri- and tetra-phenyldihydro-1,3,5-triazines have demonstrated the existence of equilibrium mixtures of different dihydro forms. rsc.org In the case of 1,2,4-triazine derivatives, the potential for amino-imino and keto-enol tautomerism exists.

Furthermore, the hydrazone-azine tautomerism is a well-studied phenomenon. Experimental work on amidinohydrazones, including a variable temperature NMR study, has shown a preference for the azine tautomer. researchgate.net The crystal structures of representative compounds also confirmed the predominance of the azine tautomeric form. researchgate.net In contrast, for compounds containing an azo group, spectral changes in different pH environments have indicated the formation of the hydrazone tautomer in acidic conditions and the azo tautomer in alkaline conditions. researchgate.net

For 1,2,4-triazine-3-carbohydrazide, the key tautomeric equilibrium in the side chain would be between the hydrazide and the hydrazone (or azo-enol) forms. The presence of the electron-withdrawing 1,2,4-triazine ring is expected to influence this equilibrium.

| Compound Class | Experimental Technique | Observed Tautomeric Preference |

| Amidinohydrazones | Variable Temperature NMR, X-ray Crystallography | Azine tautomer is preferred. researchgate.net |

| Azo-azine colorants | UV-Vis Spectroscopy | Hydrazone tautomer in acidic pH, azo tautomer in alkaline pH. researchgate.net |

| Tri- and tetra-phenyldihydro-1,3,5-triazines | IR, UV, and 1H NMR Spectroscopy | Equilibrium mixture of 2,3-dihydro and 2,5-dihydro forms. rsc.org |

Theoretical Tautomeric Equilibrium Analysis

Theoretical and computational chemistry provides a powerful avenue for investigating the tautomeric equilibrium of molecules like 1,2,4-triazine-3-carbohydrazide, especially when experimental data is scarce. Density Functional Theory (DFT) is a commonly employed method for calculating the relative energies and stabilities of different tautomers in both the gas phase and in solution. researchgate.netnih.gov

Computational studies on simple oxo-, thio-, carbon-, and aza-hydrazones have utilized DFT at the M062X level with the 6–311++g(2d,2p) basis set to investigate the energy differences between hydrazone and azine tautomers. researchgate.net These studies have shown that while oxygen- and sulfur-substituted compounds tend to favor the hydrazone tautomer, those with amino substitutions are less inclined to do so. researcher.life The calculations also examined the transition energy barrier for the reversible equilibrium from the azine to the hydrazone form. researcher.life

In the context of triazine derivatives, theoretical studies on a substituted 1,3,5-triazine (B166579) identified three predominant tautomers and calculated their equilibrium constants in the aqueous phase. researchgate.netnih.gov These calculations suggested that the tautomeric equilibria would be fundamental to the molecule's biological activity. researchgate.netnih.gov

For 1,2,4-triazine-3-carbohydrazide, theoretical analysis would involve calculating the relative Gibbs free energies of all plausible tautomers. This would include tautomers arising from proton shifts within the 1,2,4-triazine ring and the interconversion between the amide and iminol forms of the carbohydrazide group, as well as the hydrazone-azine tautomerism. The calculations would likely predict the most stable tautomer under different conditions (gas phase vs. solvent) and provide insights into the energy barriers separating them.

| Compound/System | Computational Method | Key Findings |

| Simple oxo-, thio-, carbon-, aza-hydrazones | DFT (M062X/6–311++g(2d,2p)) | Oxygen- and sulfur-substituted compounds favor hydrazone tautomers. researchgate.net |

| N2,N4-bis(4-fluorophenethyl)-N6-(3-(dimethylamino)propyl)-1,3,5-triazine-2,4,6-triamine | DFT | Identification of three predominant tautomers and their equilibrium in the aqueous phase. researchgate.netnih.gov |

Spectroscopic Data for 1,2,4-Triazine-3-carbohydrazide Not Publicly Available

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the specific chemical compound 1,2,4-Triazine-3-carbohydrazide is not available in the public domain. As a result, a complete and accurate article focusing solely on its advanced spectroscopic characterization and structural elucidation, as per the requested outline, cannot be generated at this time.

The requested article structure included in-depth analysis of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS) with fragmentation analysis, and Vibrational Spectroscopy. Fulfilling these requirements necessitates access to specific experimental data, including ¹H and ¹³C NMR chemical shifts, COSY, HMQC, and HMBC correlations, exact mass measurements, MS/MS fragmentation patterns, and infrared or Raman spectral data for 1,2,4-Triazine-3-carbohydrazide.

While general spectroscopic characteristics of the 1,2,4-triazine ring system and the carbohydrazide functional group are well-documented for other related compounds, this information is not sufficient to construct a scientifically rigorous article dedicated to the unique spectral properties of 1,2,4-Triazine-3-carbohydrazide. Extrapolating data from analogous structures would not meet the standard of scientific accuracy required for such a detailed analysis.

Further research, including the synthesis and subsequent spectroscopic analysis of 1,2,4-Triazine-3-carbohydrazide, would be required to generate the data necessary to fulfill the user's request. At present, no such published data could be located.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2,4 Triazine 3 Carbohydrazide

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. For 1,2,4-Triazine-3-carbohydrazide, the FT-IR spectrum is anticipated to exhibit a series of characteristic absorption bands that confirm the presence of the triazine ring and the carbohydrazide (B1668358) side chain.

The carbohydrazide group (-CONHNH2) is expected to show distinct vibrational modes. The N-H stretching vibrations of the primary amine (NH2) and the secondary amide (NH) groups typically appear in the region of 3100-3400 cm⁻¹. Specifically, the asymmetric and symmetric stretching of the NH2 group are expected, alongside the N-H stretch of the amide. The carbonyl group (C=O) of the hydrazide, often referred to as the "amide I" band, is anticipated to produce a strong absorption peak in the range of 1650-1680 cm⁻¹. The "amide II" band, arising from N-H bending and C-N stretching, is expected around 1520-1550 cm⁻¹.

The 1,2,4-triazine (B1199460) ring will also contribute to the FT-IR spectrum with its characteristic vibrations. The C=N stretching vibrations within the heterocyclic ring are expected to appear in the 1550-1650 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are typically observed around 3000-3100 cm⁻¹. Furthermore, ring stretching and deformation vibrations will give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹).

For comparative purposes, the FT-IR spectrum of a related compound, (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide, shows a ν(N-H) band at 3316 cm⁻¹ and a strong ν(C=O) band at 1686 cm⁻¹. nih.gov Another study on 1,3,5-triazine (B166579) derivatives reported C=N stretching vibrations in the range of 1688-1781 cm⁻¹. irjse.in These values provide a reliable reference for the expected positions of the key functional group vibrations in 1,2,4-Triazine-3-carbohydrazide.

Table 1: Expected FT-IR Vibrational Frequencies for 1,2,4-Triazine-3-carbohydrazide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydrazide N-H | Stretching | 3100-3400 |

| Aromatic C-H | Stretching | 3000-3100 |

| Hydrazide C=O | Stretching (Amide I) | 1650-1680 |

| Triazine C=N | Stretching | 1550-1650 |

| Hydrazide N-H | Bending (Amide II) | 1520-1550 |

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. While no specific Raman data for 1,2,4-Triazine-3-carbohydrazide is readily available, the expected spectral features can be inferred. The symmetrical vibrations and bonds involving non-polar groups, which are often weak in FT-IR, can be prominent in Raman spectra.

For 1,2,4-Triazine-3-carbohydrazide, the symmetric stretching of the triazine ring would be a strong Raman active mode. The C=C and C=N bonds within the aromatic system are also expected to produce noticeable Raman bands. The N-N bond of the hydrazine (B178648) moiety, for instance, has been observed in the Raman spectrum of hydrazine itself. researchgate.net The C=O stretching vibration of the carbohydrazide would also be observable, though potentially weaker than in the FT-IR spectrum.

Electronic Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule upon absorption of ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of 1,2,4-Triazine-3-carbohydrazide is expected to be characterized by electronic transitions involving the π-electrons of the triazine ring and the non-bonding electrons of the nitrogen and oxygen atoms in the carbohydrazide group. The triazine ring system is known to exhibit π → π* transitions, which are typically of high intensity. The presence of the carbohydrazide substituent can influence the position and intensity of these absorptions.

The carbonyl group and the nitrogen atoms of the hydrazide moiety introduce n → π* transitions, which are generally of lower intensity compared to π → π* transitions. These transitions involve the excitation of a non-bonding electron to an anti-bonding π* orbital. Studies on various triazine derivatives show absorption maxima in the UV region. For instance, some 1,2,4-triazine derivatives exhibit experimental absorption wavelengths between 350 and 400 nm. nih.gov The pi-electron systems within the triazine ring are largely responsible for UV-Vis absorption. researchgate.net

Table 2: Expected Electronic Transitions for 1,2,4-Triazine-3-carbohydrazide

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

| π → π | 1,2,4-Triazine Ring | 200-300 |

| n → π | Carbonyl (C=O) | 270-300 |

| n → π* | Triazine Nitrogens | >300 |

Photoluminescence (PL) Studies

Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. While many simple triazine derivatives are not strongly luminescent, the introduction of certain functional groups can induce or enhance fluorescence or phosphorescence. The presence of the carbohydrazide group, with its lone pairs of electrons, could potentially influence the excited state dynamics of the triazine ring.

Studies on some functionalized 1,2,4-triazine derivatives have shown photoluminescence. For example, a novel 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide exhibited PL emission peaks in the visible region. mdpi.com Iridium(III) complexes based on 3-(pyridine-2-yl)-1,2,4-triazine have also been shown to be luminescent. urfu.ruresearchgate.net The potential for 1,2,4-Triazine-3-carbohydrazide to exhibit luminescence would likely depend on factors such as solvent polarity and the possibility of intramolecular charge transfer in the excited state.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for the parent 1,2,4-Triazine-3-carbohydrazide is not available in the public domain, data from closely related structures can provide valuable insights into its likely solid-state conformation and intermolecular interactions.

A study on a substituted 1,2,4-triazine derivative, 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide, revealed a triclinic crystal system with space group P-1. mdpi.com This indicates a non-centrosymmetric packing arrangement.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The crystal packing of 1,2,4-Triazine-3-carbohydrazide is expected to be dominated by a network of intermolecular hydrogen bonds. The carbohydrazide moiety is an excellent hydrogen bond donor (N-H groups) and acceptor (C=O group and nitrogen atoms). The amino group (NH2) and the amide proton (NH) can form hydrogen bonds with the carbonyl oxygen and the nitrogen atoms of the triazine rings of neighboring molecules.

Table 3: Potential Hydrogen Bond Donors and Acceptors in 1,2,4-Triazine-3-carbohydrazide

| Moiety | Donor/Acceptor |

| Hydrazide -NH2 | Donor |

| Hydrazide -NH- | Donor |

| Hydrazide C=O | Acceptor |

| Triazine Ring Nitrogens | Acceptor |

Polymorphism Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical factor in the development of chemical compounds, influencing properties such as solubility, stability, and bioavailability. The investigation of polymorphism in 1,2,4-triazine derivatives is often conducted using X-ray Diffraction (XRD) and thermal analysis techniques like Differential Scanning Calorimetry (DSC).

While specific studies on the polymorphism of 1,2,4-Triazine-3-carbohydrazide are not extensively documented in publicly available literature, research on analogous structures provides valuable insight. For instance, thermal analysis of a series of annelated triazinones, which are structurally related, revealed no polymorphic transformations upon heating. nih.gov These studies, employing DSC, showed single, sharp endothermic peaks corresponding to their melting points, which suggests the presence of a single, stable crystalline form under the tested conditions. nih.gov

Similarly, investigations into fused triazinylacetohydrazides also indicated that the compounds did not undergo polymorphic changes during melting. nih.gov For example, analysis of 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide using the Rietveld method on its XRD pattern determined a specific triclinic crystal structure with the P-1 space group, without mention of other polymorphs. mdpi.com

These findings from closely related structures suggest that 1,2,4-Triazine-3-carbohydrazide may also exist predominantly in a single crystalline form. However, definitive confirmation requires dedicated crystallographic and thermal analysis of the specific compound.

Table 1: Crystallographic Data for a Related 1,2,4-Triazine Derivative Data for 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.03416 |

| b (Å) | 13.73010 |

| c (Å) | 16.00670 |

| α (°) | 113.4230 |

| β (°) | 94.4060 |

| γ (°) | 93.0050 |

| Unit-cell Volume (ų) | 807.795512 |

Other Advanced Analytical Techniques

Electron Spin Resonance (ESR) Spectroscopy (if applicable)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying chemical species that have one or more unpaired electrons. rsc.org Such paramagnetic species include free radicals and many transition metal complexes.

The applicability of ESR to 1,2,4-Triazine-3-carbohydrazide is conditional. In its ground state, 1,2,4-Triazine-3-carbohydrazide is a closed-shell molecule with all electrons paired. Therefore, the compound is diamagnetic and would not produce an ESR signal.

ESR spectroscopy would only become a relevant analytical tool if the compound were to be transformed into a paramagnetic species. This could occur under specific circumstances, such as:

Formation of a Radical: Through reactions involving oxidation, reduction, or homolytic bond cleavage, a radical version of the molecule could be generated. ESR would then be invaluable for confirming the radical's formation and characterizing its electronic structure.

Complexation with a Paramagnetic Metal Ion: If 1,2,4-Triazine-3-carbohydrazide acts as a ligand to a paramagnetic metal ion, ESR could be used to probe the coordination environment of the metal and the nature of the metal-ligand bonding.

In the absence of such conditions, ESR spectroscopy is not applicable for the direct characterization of 1,2,4-Triazine-3-carbohydrazide itself.

Thermal Analysis (TGA/dTGA) for Thermal Behavior

Thermogravimetric Analysis (TGA) and its derivative (dTGA) are essential techniques for determining the thermal stability and decomposition profile of a compound. TGA measures the change in mass of a sample as a function of temperature, while dTGA plots the rate of mass loss, highlighting the temperatures at which the most significant decomposition events occur.

For instance, a study on 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide showed that the compound was thermally stable up to 473 K (200 °C). mdpi.com Its decomposition occurred in a single step, with a total mass loss of 65% observed between 473 K and 573 K (200 °C and 300 °C). mdpi.com Other studies on annelated triazinones and fused triazinylacetohydrazides also demonstrate high thermal stability, with decomposition onset temperatures generally above 230 °C. nih.govnih.govresearchgate.net

The data consistently show that the 1,2,4-triazine core imparts significant thermal robustness to these molecules. The decomposition often proceeds in one or two main stages at elevated temperatures.

Table 2: Thermal Decomposition Data for Various 1,2,4-Triazine Derivatives

| Compound Type | Decomposition Onset Temperature (°C) | Atmosphere | Reference |

|---|---|---|---|

| Substituted 1,2,4-triazine-2(1H)-carbothioamide | ~200 | Not Specified | mdpi.com |

| Annelated Triazinones | 241 - 296 | Air | nih.gov |

| Fused Triazinylacetohydrazides | > 238 | Inert (Nitrogen) | nih.gov |

| Methyl Esters of 1,2,4-triazole-5-carboxylic acid | ~250 | Inert & Oxidizing | researchgate.net |

Based on this comparative data, it is reasonable to predict that 1,2,4-Triazine-3-carbohydrazide would exhibit high thermal stability, likely decomposing at temperatures well above 200 °C. The precise decomposition pattern would depend on the specific bond energies within the carbohydrazide functional group attached to the triazine ring.

Computational Chemistry and Theoretical Investigations of 1,2,4 Triazine 3 Carbohydrazide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. irjweb.com By solving the Schrödinger equation within the DFT framework, typically using functionals like B3LYP and basis sets such as 6-311++G(d,p), the optimized molecular geometry in the ground state can be determined. irjweb.com For 1,2,4-triazine (B1199460) derivatives, DFT calculations reveal a heterocyclic ring that is nearly planar, though substituents can cause minor deviations. nih.govmdpi.com

The geometry of the 1,2,4-triazine ring is characterized by specific bond lengths and angles that are influenced by the nitrogen atoms in the ring. The carbohydrazide (B1668358) group attached at the 3-position introduces additional structural features. Studies on similar carbohydrazide derivatives show that the planarity of the N-acylhydrazone moiety can be influenced by steric effects, which in turn affects electronic conjugation. nih.govrcsi.com In the case of 1,2,4-triazine-3-carbohydrazide, the geometry would be a result of the interplay between the electronic properties of the triazine ring and the conformational preferences of the carbohydrazide side chain.

Below is a table of representative optimized structural parameters for a related 1,2,4-triazine derivative, N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine, calculated at the B3LYP/6-311G++(d,p) level, which can serve as a model for understanding the geometry of the triazine core in 1,2,4-triazine-3-carbohydrazide. irjweb.com

| Parameter | Bond/Angle | Value |

| Bond Length | C10-N11 | 1.45 Å |

| N11-C14 | 1.37 Å | |

| C14-N13 | 1.33 Å | |

| C14-N15 | 1.34 Å | |

| Bond Angle | C10-N11-C14 | 117.2° |

| N11-C14-N13 | 120.3° | |

| N11-C14-N15 | 115.9° | |

| Dihedral Angle | C10-N11-C14-N13 | 0° |

| C10-N11-C14-N15 | 180° |

This interactive table presents selected optimized geometric parameters for a model 1,2,4-triazine derivative as reported in theoretical studies. irjweb.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. irjweb.com

For 1,2,4-triazine derivatives, the HOMO and LUMO are typically distributed across the π-system of the molecule. nih.govd-nb.info In many derivatives, the HOMO is localized on the triazine ring and parts of the substituent, while the LUMO is often centered on the triazine ring itself, indicating that this part of the molecule acts as an electron acceptor. nih.govd-nb.info The introduction of a carbohydrazide group would likely influence the distribution and energies of these frontier orbitals. Studies on similar structures show that the HOMO can be localized on the carbohydrazide moiety, highlighting its potential role in electronic transitions. mdpi.com

The following table presents typical HOMO, LUMO, and energy gap values for a representative 1,2,4-triazine derivative, N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine, which can be considered as a reference. irjweb.com

| Parameter | Energy (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

This interactive table showcases representative HOMO-LUMO energy values for a model 1,2,4-triazine derivative. irjweb.com

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. mdpi.comcolab.ws In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (colored blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net

For 1,2,4-triazine derivatives, MEP analysis generally shows negative potential around the nitrogen atoms of the triazine ring, which are thus identified as nucleophilic centers. nih.govmdpi.com The hydrogen atoms of the molecule, on the other hand, typically exhibit positive potential. mdpi.com In 1,2,4-triazine-3-carbohydrazide, the oxygen atom of the carbonyl group and the nitrogen atoms of the hydrazide moiety would also be expected to show negative potential, making them potential sites for interaction with electrophiles. colab.ws

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with the environment.

The conformational landscape of 1,2,4-triazine-3-carbohydrazide is largely dictated by the flexibility of the carbohydrazide side chain. The rotation around the single bonds within this chain allows the molecule to adopt various conformations. Studies on N-acylhydrazone derivatives, which share the -C(=O)NHN- moiety, have shown that these molecules can exist as different conformers, with the planarity of the hydrazone group being a key factor. nih.govrcsi.com

The presence of substituents can significantly influence the preferred conformation. nih.govrcsi.com For 1,2,4-triazine-3-carbohydrazide, the interaction between the triazine ring and the carbohydrazide group would determine the most stable conformers. MD simulations of related 1,2,4-triazine derivatives have been used to explore their binding modes with proteins, which inherently involves an analysis of their conformational flexibility. nih.govnih.gov Such studies reveal that the triazine scaffold can form key interactions, while the flexible side chains adapt their conformation to fit within binding pockets. nih.govnih.gov

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited for studying these effects. nrel.gov Solvents can affect the conformational preferences of a molecule by stabilizing certain conformers through interactions like hydrogen bonding. nrel.gov For 1,2,4-triazine-3-carbohydrazide, polar solvents would be expected to interact with the nitrogen atoms of the triazine ring and the polar carbohydrazide group.

Computational studies on related compounds have shown that solvent effects can be incorporated into DFT calculations to provide more accurate predictions of molecular properties in solution. nih.gov The choice of solvent can alter the electronic properties, such as the HOMO-LUMO gap, and can also influence the relative stability of different conformers. Understanding these solvent effects is crucial for predicting the behavior of 1,2,4-triazine-3-carbohydrazide in a biological or chemical system.

Intermolecular Interaction Studies

Computational methods provide profound insights into the intermolecular forces that govern the crystal packing and supramolecular architecture of molecular solids. For 1,2,4-Triazine-3-carbohydrazide, understanding these non-covalent interactions is key to rationalizing its solid-state properties. Theoretical tools such as Hirshfeld Surface Analysis and Non-Covalent Interaction (NCI) Plot Analysis are instrumental in visualizing and quantifying these interactions.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this unique molecular surface, one can gain a detailed understanding of how molecules interact with their neighbors. The analysis involves generating the Hirshfeld surface by partitioning the crystal electron density into molecular fragments.

The normalized contact distance (d_norm) is mapped onto the surface, where red, white, and blue colors indicate intermolecular contacts that are shorter than, equal to, and longer than the van der Waals (vdW) radii, respectively. For 1,2,4-Triazine-3-carbohydrazide, prominent red spots are anticipated on the d_norm surface, corresponding to strong hydrogen-bonding interactions involving the hydrazide group (N-H···N and N-H···O) and the triazine ring nitrogens.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, summarizing the distribution of intermolecular contacts. Each point on the plot represents a pair of distances (d_e and d_i) from the surface to the nearest nucleus external and internal to the surface, respectively. The plot provides a quantitative summary of the types of interactions present. For 1,2,4-Triazine-3-carbohydrazide, the fingerprint plot is expected to be dominated by specific contacts.

Table 1: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of 1,2,4-Triazine-3-carbohydrazide

| Interaction Type | Predicted Contribution (%) | Description |

| H···H | ~40-50% | Represents van der Waals forces and general close contacts between hydrogen atoms on the molecular periphery. |

| O···H / H···O | ~20-30% | Corresponds to strong N-H···O=C hydrogen bonds between the hydrazide proton and the carbonyl oxygen of a neighboring molecule. |

| N···H / H···N | ~15-25% | Indicates N-H···N hydrogen bonds involving the hydrazide protons and the nitrogen atoms of the triazine ring. |

| C···H / H···C | ~5-10% | Weak C-H···N or C-H···O interactions and general van der Waals contacts. |

| C···N / N···C | < 5% | Minor contacts involving the carbon and nitrogen atoms of the triazine and hydrazide moieties. |

| N···N | < 3% | Contacts between nitrogen atoms of adjacent triazine rings or hydrazide groups. |

| C···O / O···C | < 3% | Minor contacts between the carbonyl group and ring carbons. |

Note: The values presented are theoretical predictions based on the analysis of similar heterocyclic carbohydrazide structures and general principles of Hirshfeld surface analysis.

Non-Covalent Interaction (NCI) plot analysis is a computational technique that visualizes weak and non-covalent interactions in real space. It is based on the relationship between the electron density (ρ) and its reduced density gradient (RDG). nih.gov The resulting visualization maps the RDG onto an isosurface, which is color-coded according to the value of the electron density, allowing for the qualitative identification of interaction types and strengths. scispace.comgithub.io

The color scale typically used is:

Blue: Strong, attractive interactions, such as hydrogen bonds.

Green: Weak, delocalized interactions, characteristic of van der Waals forces.

Red: Strong, repulsive interactions (steric clashes), often found in the center of rings or crowded regions. researchgate.net

For 1,2,4-Triazine-3-carbohydrazide, an NCI plot would be expected to reveal several key features. Large, blue-colored isosurface discs would be prominent between the hydrogen atoms of the hydrazide group (-NHNH₂) and the carbonyl oxygen atom, as well as the nitrogen atoms of the triazine ring of adjacent molecules. These blue regions are indicative of the strong hydrogen bonds that are primary drivers of the crystal packing.

Green-colored, broad, and flat isosurfaces would be observed between the planar triazine rings of neighboring molecules, indicating π-π stacking and general van der Waals interactions. Weaker C-H···N interactions would also appear as smaller green patches. A red-colored region would likely be visible in the center of the triazine ring, which corresponds to steric repulsion within the cyclic system. researchgate.net This comprehensive visualization complements the Hirshfeld analysis by providing a clear spatial map of the stabilizing and destabilizing non-covalent forces.

Prediction of Spectroscopic Properties

Theoretical calculations are indispensable for interpreting and assigning experimental spectra. By simulating vibrational and NMR spectra using quantum chemical methods, a direct comparison with experimental data can be made, leading to a more accurate and detailed structural characterization.

Theoretical vibrational analysis is commonly performed using Density Functional Theory (DFT), often with the B3LYP functional and a suitable basis set like 6-311++G(d,p). nih.govresearchgate.net The calculation provides a set of harmonic vibrational frequencies and their corresponding infrared (IR) intensities and Raman activities. These computed frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model, allowing for a better match with experimental spectra. researchgate.net

For 1,2,4-Triazine-3-carbohydrazide, the predicted vibrational spectrum would exhibit characteristic bands for its functional groups. The high-frequency region would be dominated by N-H stretching vibrations from the primary and secondary amine groups of the hydrazide moiety. The C=O stretching of the carbohydrazide group is expected to produce a strong IR band, while the various C=N, C-N, and N-N stretching and bending modes of the triazine ring will appear in the fingerprint region.

Table 2: Predicted Theoretical Vibrational Frequencies for Key Functional Groups of 1,2,4-Triazine-3-carbohydrazide

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity |

| -NH₂ (Hydrazide) | Asymmetric & Symmetric Stretching | 3450 - 3300 | Medium-Strong |

| -NH- (Hydrazide) | N-H Stretching | 3300 - 3200 | Medium |

| C-H (Triazine) | C-H Stretching | 3100 - 3000 | Weak |

| C=O (Carbohydrazide) | C=O Stretching | 1700 - 1670 | Very Strong |

| -NH₂ (Hydrazide) | Scissoring (Bending) | 1650 - 1620 | Strong |

| Triazine Ring | C=N & C-N Stretching | 1600 - 1400 | Medium-Strong |

| -NH- (Hydrazide) | N-H Bending | 1550 - 1500 | Medium |

| Triazine Ring | Ring Breathing/Deformation | 1200 - 900 | Medium-Weak |

| N-N (Hydrazide) | N-N Stretching | 1100 - 1000 | Medium |

Note: These are predicted frequency ranges based on DFT calculations for similar molecules. nih.govchemrxiv.org The exact positions can vary based on the specific computational method and intermolecular interactions in the solid state.

The prediction of nuclear magnetic resonance (NMR) chemical shifts is a powerful tool for verifying molecular structures. diva-portal.orgrsc.org The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard approach for calculating ¹H and ¹³C NMR chemical shifts. nih.gov Calculations are often performed in a simulated solvent environment (e.g., using the IEFPCM model for DMSO) to better replicate experimental conditions. nih.gov

For 1,2,4-Triazine-3-carbohydrazide, the predicted ¹H NMR spectrum would show distinct signals for the protons of the triazine ring and the hydrazide group. The NH and NH₂ protons of the hydrazide are expected to be broad and appear downfield due to hydrogen bonding and exchange phenomena. The C-H proton on the triazine ring would also be downfield due to the electron-withdrawing effect of the adjacent nitrogen atoms.

The ¹³C NMR spectrum would feature signals for the three distinct carbons in the triazine ring and the carbonyl carbon. The carbonyl carbon (C=O) is predicted to have the largest chemical shift (most downfield) due to the strong deshielding effect of the oxygen atom. nih.gov The carbons within the triazine ring will have chemical shifts influenced by their nitrogen environments.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1,2,4-Triazine-3-carbohydrazide

| Atom Type | Atom Label | Predicted Chemical Shift (ppm) | Rationale |

| ¹H NMR | C₅-H | 9.0 - 9.5 | Deshielded proton on the triazine ring, adjacent to two nitrogen atoms. |

| C₆-H | 8.5 - 9.0 | Deshielded proton on the triazine ring. | |

| -CO-NH- | 10.0 - 11.5 | Amide proton, deshielded and often broad due to hydrogen bonding and quadrupole effects from ¹⁴N. | |

| -NH₂ | 7.0 - 8.0 | Amine protons, chemical shift is variable and dependent on solvent and concentration; often broad. | |

| ¹³C NMR | C=O | 160 - 165 | Carbonyl carbon, significantly deshielded by the electronegative oxygen atom. nih.gov |

| C₃ | 155 - 160 | Triazine carbon attached to the carbohydrazide group, deshielded by adjacent nitrogens and the substituent. | |

| C₅ | 150 - 155 | Triazine carbon bonded to hydrogen, deshielded by ring nitrogens. | |

| C₆ | 145 - 150 | Triazine carbon bonded to hydrogen, deshielded by ring nitrogens. |

Note: Chemical shifts are predicted relative to TMS and are based on GIAO-DFT calculations for analogous heterocyclic and carbohydrazide systems. nih.govtdx.cat Actual experimental values can be influenced by solvent, temperature, and concentration.

Coordination Chemistry of 1,2,4 Triazine 3 Carbohydrazide As a Ligand

Chelation Behavior and Donor Atom Identification

The 1,2,4-Triazine-3-carbohydrazide ligand possesses multiple potential donor atoms, making it a versatile building block for coordination chemistry. The key donor sites are the nitrogen atoms of the 1,2,4-triazine (B1199460) ring and the nitrogen and oxygen atoms of the carbohydrazide (B1668358) moiety. The chelation behavior is expected to be highly dependent on the reaction conditions, the metal ion, and the presence of other coordinating species.

The 1,2,4-triazine ring typically coordinates to metal ions through its nitrogen atoms. DFT studies on related 3-(pyridine-2-yl)-1,2,4-triazine complexes with iridium(III) suggest that coordination is more energetically favorable at the N(2) position of the triazine ring compared to the N(4) position. urfu.ru The triazine moiety can act as a monodentate or a bridging ligand, connecting multiple metal centers. In some 1,3,5-triazine (B166579) derivatives, it has been noted that the nitrogen atoms of the triazine ring can be non-coordinating due to electron delocalization. uu.nl

The carbohydrazide group (-CO-NH-NH2) introduces additional donor sites. The carbonyl oxygen and the terminal amino nitrogen are the most likely atoms to participate in coordination. This moiety can coordinate in a neutral form or, upon deprotonation of the amide proton under basic conditions, as an anionic ligand. The resulting hydrazone or Schiff base derivatives, formed by condensation with aldehydes or ketones, are well-studied ligands. researchgate.netnih.govxiahepublishing.com These derivatives often act as tridentate ligands, coordinating through the triazine nitrogen, the imine nitrogen, and the carbonyl oxygen.

For instance, Schiff bases derived from 3-amino-1H-1,2,4-triazole, a related heterocyclic system, have been shown to act as tridentate ligands, coordinating through the azomethine nitrogen, a triazole ring nitrogen, and a carboxylate oxygen. researchgate.net Similarly, the Schiff base of 3-(a-acetylethylidenehydrazino)-5,6-diphenyl-1,2,4-triazine has been studied in its complexation with divalent metal ions, forming both 1:1 and 1:2 metal-to-ligand stoichiometric complexes. researchgate.net

The rotational freedom around the C-C and C-N bonds connecting the carbohydrazide group to the triazine ring allows for significant flexibility. This flexibility enables the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions, leading to the formation of mononuclear or polynuclear complexes. The stereochemistry of the resulting metal complexes will be influenced by the coordination geometry of the metal ion (e.g., octahedral, tetrahedral, square planar) and the denticity of the ligand. In complexes with multiple ligands, the formation of isomeric structures is possible.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1,2,4-Triazine-3-carbohydrazide would likely follow established procedures for related ligands. This typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with heating to facilitate the reaction. The choice of solvent can influence the solubility of the reactants and the crystallinity of the resulting complex.

Transition metals are expected to form a wide range of complexes with 1,2,4-Triazine-3-carbohydrazide and its derivatives. The characterization of these complexes would involve a suite of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N (triazine ring), C=O, and N-H (carbohydrazide) groups upon coordination provide evidence of complex formation. A shift in the C=O stretching frequency to lower wavenumbers is indicative of coordination through the carbonyl oxygen.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to characterize the ligand and its diamagnetic metal complexes. Shifts in the resonances of protons and carbons near the coordination sites can confirm the binding mode.

Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes provide information about the coordination geometry around the metal ion.

Magnetic Susceptibility: This measurement helps to determine the magnetic moment of the complex, which can indicate the oxidation state and spin state of the metal ion.

Based on studies of similar ligands, a variety of transition metal complexes can be anticipated. For example, complexes of Co(II), Ni(II), and Cu(II) with a Schiff base derived from 3,3'-thiodipropionic acid and 4-amino-5-ethylimino-2,3-dimethyl-1-phenyl-3-pyrazoline have been synthesized and characterized. nih.gov Similarly, complexes of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been prepared and shown to have tetrahedral or square planar geometries. nih.gov

Table 1: Examples of Characterized Transition Metal Complexes with Related Triazole/Triazine Ligands

| Metal Ion | Ligand | Suggested Geometry | Reference |

| Co(II), Ni(II), Cu(II) | Schiff base of 3,3'-thiodipropionic acid-bis(4-amino-5-ethylimino-2,3-dimethyl-1-phenyl-3-pyrazoline) | Not specified | nih.gov |

| Ni(II), Zn(II), Cd(II), Sn(II) | 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | nih.gov |

| Cu(II) | 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Square Planar | nih.gov |

| Co(II), Ni(II), Cu(II), Zn(II) | Schiff base of 3-mercapto-5-(pyridin-3-yl)-4H-1,2,4-triazol-4-yl)imino)methyl)-4-nitrophenol | Not specified | researchgate.net |

Applications of 1,2,4 Triazine 3 Carbohydrazide in Chemical Science and Technology

Role as Synthetic Intermediates and Building Blocks

The structure of 1,2,4-triazine-3-carbohydrazide, featuring a nitrogen-rich heterocyclic core and a highly reactive side chain, makes it an ideal starting point for the synthesis of diverse and complex organic compounds.

Precursors for Advanced Organic Materials

The 1,2,4-triazine (B1199460) ring serves as a robust, planar building block for the construction of larger, functional molecular architectures. While much research has focused on the highly symmetric 1,3,5-triazine (B166579) isomer for creating materials like dendrimers and oligomers google.comnih.gov, the principles apply to the 1,2,4-triazine core as well. The carbohydrazide (B1668358) group provides a key reaction site for extending the structure. For instance, it can be reacted with other molecules to build highly branched, dendrimer-like structures or linear oligomers with specific recognition and self-assembly properties. nih.gov

Furthermore, 1,2,4-triazine derivatives have been investigated for their utility in organic optoelectronic applications, such as dye-sensitized solar cells (DSSCs). mdpi.com In these applications, the triazine core can act as an electron-accepting unit. The ability to modify the 3-position via the carbohydrazide group allows for the tuning of the molecule's electronic properties and its attachment to other components within a device. mdpi.com

Scaffold for Heterocyclic Synthesis

One of the most significant applications of 1,2,4-triazine-3-carbohydrazide is its use as a versatile scaffold for synthesizing a wide array of other heterocyclic systems. The carbohydrazide moiety (-CO-NH-NH₂) contains multiple nucleophilic nitrogen atoms and a carbonyl group, which can participate in various cyclization reactions.

Research has demonstrated that the related compound, 3-hydrazino-1,2,4-triazine, can be acylated to form carbohydrazide derivatives, which are then converted into more complex heterocycles. google.com For example, these derivatives serve as precursors for pyrazoles and oxadiazoles (B1248032). google.com The general strategy involves reacting the carbohydrazide with a suitable bifunctional reagent to build a new ring onto the triazine core. This approach is not limited to simple rings; it has been successfully used to construct fused heterocyclic systems. For instance, reactions with phenacyl halides can lead to the formation of triazino[3,4-b] core.ac.ukresearchgate.netresearchgate.netthiadiazines. researchgate.net Similarly, the synthesis of thiazolo[3,2-b]-1,2,4-triazinone derivatives often starts from a substituted 1,2,4-triazine core. rsc.org

This synthetic utility allows chemists to create a large library of complex molecules with potential applications in medicinal chemistry and materials science from a single, accessible triazine building block. researchgate.netgoogle.com

| Starting Scaffold | Reagent(s) | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| N-(5,6-diphenyl-1,2,4-triazin-3-yl)-carbohydrazide | Acylating agents (spiro compounds) | Substituted Pyrazolines | google.com |

| Heterocyclic carbohydrazides | Dehydrating agents | Oxadiazoles | google.com |

| 4-Amino-3-mercapto-1,2,4-triazin-5(4H)-one | Phenacyl halides | Triazino[3,4-b] core.ac.ukresearchgate.netresearchgate.netthiadiazines | researchgate.net |

| 3-Mercapto-1,2,4-triazin-5-ones | Ethyl 2-chloroacetoacetate | Thiazolo[3,2-b]-1,2,4-triazinones | rsc.org |

Applications in Materials Science

The functional groups present in 1,2,4-triazine-3-carbohydrazide impart useful properties for the development of new materials, including polymers, dyes, and supramolecular systems.

Components in Polymer Chemistry

The carbohydrazide functional group is known to be highly reactive and can be used in polymerization reactions. Carbohydrazides can act as chain extenders or cross-linking agents in the production of polymers like polyurethanes. sioc-journal.cn By incorporating the 1,2,4-triazine-3-carbohydrazide molecule into a polymer backbone, the properties of the triazine ring, such as thermal stability and specific electronic characteristics, can be imparted to the bulk material.

A significant application in this area is the development of flame-retardant materials. Recent studies have shown that polymers synthesized from s-triazine bishydrazido derivatives can be used as effective charring agents in intumescent flame retardant (IFR) systems for materials like polypropylene. acs.org When exposed to heat, these polymers decompose to form a stable char layer that insulates the underlying material from the flame, thus improving its fire resistance. acs.org The presence of the nitrogen-rich triazine ring contributes significantly to this char-forming ability.

Development of Functional Dyes and Pigments

The 1,2,4-triazine ring is an effective chromophore (a light-absorbing part of a molecule), making its derivatives suitable for use as dyes and pigments. mdpi.comontosight.ai Triazine-based compounds are particularly important in the field of reactive dyes, which form a covalent bond with the fibers of textiles like cotton or wool, leading to excellent color fastness. core.ac.ukresearchgate.net While many commercial reactive dyes use the 1,3,5-triazine core, the underlying chemistry is applicable to 1,2,4-triazine systems.

Supramolecular Assembly and Self-Assembled Systems

Supramolecular chemistry involves the design of systems where molecules organize themselves into larger, ordered structures through non-covalent interactions like hydrogen bonding. The 1,3,5-triazine ring is a well-established building block in this field due to its predictable geometry and ability to interact with other molecules. google.comnih.gov These principles are also applicable to 1,2,4-triazine-3-carbohydrazide.

The compound is exceptionally well-suited for directing self-assembly. The planar triazine ring acts as a rigid structural unit, while the carbohydrazide side chain (-CO-NH-NH₂) is rich in hydrogen bond donors (the N-H groups) and acceptors (the C=O group and the ring nitrogen atoms). This combination of features allows the molecule to form multiple, specific hydrogen bonds with its neighbors, leading to the spontaneous formation of well-defined, higher-order architectures such as tapes, ribbons, or sheets. The ability to form these complex, self-assembled systems makes 1,2,4-triazine-3-carbohydrazide a molecule of interest for creating novel "smart" materials, gels, and crystal engineering. researchgate.net

Energetic Materials (e.g., high-nitrogen content compounds)

The quest for advanced high-energy materials (HEMs) that offer a superior balance of performance and safety has led researchers to focus on nitrogen-rich heterocyclic compounds. The 1,2,4-triazine ring is an exemplary scaffold in this context, and when combined with a carbohydrazide moiety, it serves as an excellent building block for powerful and stable energetic materials. energetic-materials.org.cnpurdue.edu The high nitrogen content contributes to a large positive heat of formation, which is a key indicator of energetic performance, as the energy is released from the formation of the highly stable dinitrogen (N₂) gas upon decomposition. ias.ac.innih.gov

Research has specifically highlighted the use of triazole-carbohydrazide derivatives in creating a new class of energetic salts. A novel molecular design strategy involves using 5-amino-1H-1,2,4-triazole-3-carbohydrazide as a nitrogen-rich cation to combine with various energetic anions. rsc.org This approach has been shown to effectively decrease the sensitivity of the resulting salts while maintaining high nitrogen content and good thermal stability. rsc.org For instance, energetic salts synthesized from this carbohydrazide cation exhibit thermal decomposition temperatures up to 407 °C and impact sensitivities ranging from 5 to 80 J. rsc.org The theoretical detonation properties of these materials, calculated using specialized software, are often comparable to established military explosives like RDX and HMX, demonstrating their potential as next-generation HEMs. rsc.org

The carbohydrazide group itself is a crucial functional component. It can be further reacted to form other energetic heterocycles, such as tetrazines, or used to synthesize energetic polymers. researchgate.netresearchgate.net The combination of the triazine and carbohydrazide functionalities provides a robust platform for developing materials with high density, good oxygen balance, and enhanced thermal stability. energetic-materials.org.cnnih.gov

Table 1: Physicochemical and Detonation Properties of Energetic Salts Based on a Triazole-Carbohydrazide Cation

| Compound/Anion | Density (g/cm³) | Decomposition Temp. (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

| Perchlorate | 1.93 | 315 | 8847 | 34.3 |

| Nitrate | 1.81 | 224 | 8452 | 29.8 |

| Dinitramide | 1.80 | 185 | 8794 | 32.4 |

| Picrate | 1.78 | 277 | 7943 | 26.5 |

| RDX (Reference) | 1.80 | 204 | 8750 | 34.0 |

This table presents calculated and experimental data for selected energetic salts derived from a carbohydrazide-containing cation, illustrating their competitive performance. Data sourced from related studies on energetic salts. rsc.org

Dye-Sensitized Solar Cell (DSSC) Components

In the field of renewable energy, dye-sensitized solar cells (DSSCs) represent a cost-effective alternative to conventional silicon-based solar cells. The efficiency of a DSSC is heavily dependent on the molecular structure of the photosensitizing dye. The 1,2,4-triazine nucleus is a valuable component in the design of metal-free organic dyes for DSSCs, often functioning as a primary or auxiliary electron-acceptor unit within a Donor-π-Acceptor (D-π-A) framework. nih.govmdpi.comrsc.org Its electron-deficient nature facilitates efficient intramolecular charge transfer upon photoexcitation, a critical step for injecting electrons into the semiconductor (typically TiO₂) anode. d-nb.infonih.govresearchgate.net

While not a complete dye itself, 1,2,4-Triazine-3-carbohydrazide is a strategic precursor for synthesizing such complex dyes. researchgate.net The carbohydrazide group (-CONHNH₂) is a versatile functional handle that can be readily transformed into various structures required for a complete DSSC dye. For example, it can undergo condensation reactions with aldehydes or ketones that are part of a donor or π-bridge system, effectively linking the triazine acceptor to the other components of the dye. researchgate.net

Table 2: Performance of Representative DSSCs Using Triazine-Based Dyes

| Dye Structure Type | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |

| D-π-A (Triazine as Acceptor) | 7.21 | 0.68 | 0.74 | 3.63 |

| Porphyrin-Triazine Dyad | 11.53 | 0.65 | 0.71 | 5.28 |

| D-A-π-A (Triazine as π-bridge) | 15.81 | 0.79 | 0.73 | 9.03 |

| Quinoxaline-Triazine | 18.2 | 0.83 | 0.72 | 10.9 |

This table shows representative performance metrics for various DSSCs employing dyes that incorporate a triazine moiety, highlighting the versatility of this heterocycle in achieving high efficiencies. Data sourced from studies on triazine-based sensitizers. mdpi.comrsc.orgresearchgate.net

Agrochemical Applications

The 1,2,4-triazine ring is a well-established pharmacophore in the agrochemical industry, forming the core structure of many commercial pesticides. nih.govresearchgate.net These compounds exhibit a broad spectrum of biocidal activity, functioning as herbicides, fungicides, and insecticides. nih.govijpsr.info

Precursors for Herbicides

Many prominent herbicides are based on the 1,2,4-triazine skeleton. teamchem.cochemicalbook.com These herbicides typically act by inhibiting photosynthesis in target weed species. chemicalbook.com 1,2,4-Triazine-3-carbohydrazide serves as a valuable intermediate in the synthesis of more complex herbicidal molecules. The carbohydrazide functional group is highly reactive and can be used as a linchpin to construct other heterocyclic rings or introduce specific side chains required for biological activity.

For example, the carbohydrazide can undergo cyclization reactions with various reagents to form triazoles, oxadiazoles, or other heterocyclic systems, which are then attached to the triazine core. This modular approach allows for the creation of large libraries of compounds for screening and optimization of herbicidal efficacy and crop selectivity. A notable example of a commercial herbicide class is the triazinones, such as Metribuzin, which feature a modified 1,2,4-triazine ring. Synthetic routes to such compounds can be envisioned starting from precursors like 1,2,4-triazine-3-carbohydrazide, where the hydrazide is converted into the final active structure. researchgate.net

Components in Pesticidal Formulations

Beyond herbicides, 1,2,4-triazine derivatives have shown efficacy as broader pesticidal agents, including fungicides and insecticides. nih.govresearchgate.net The synthesis of these agents often involves the chemical modification of a core triazine structure to tune its biological target and activity spectrum.